2-chloro-N-[4-(propan-2-yl)phenyl]benzamide
Description
2-chloro-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound with the molecular formula C11H14ClNO. It is a chlorinated benzamide derivative, often used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
Molecular Formula |
C16H16ClNO |
|---|---|
Molecular Weight |
273.75g/mol |
IUPAC Name |
2-chloro-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,18,19) |
InChI Key |
LWEQYVUKKJESSZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(propan-2-yl)phenyl]benzamide typically involves the reaction of 4-isopropyl-aniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-[4-(propan-2-yl)phenyl]benzamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-chloro-N-[4-(propan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chloro-phenyl)-benzamide
- 2-Chloro-N-(4-methyl-phenyl)-benzamide
- 2-Chloro-N-(4-ethyl-phenyl)-benzamide
Uniqueness
2-chloro-N-[4-(propan-2-yl)phenyl]benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its isopropyl group provides steric hindrance and electronic effects that differentiate it from other similar compounds, making it valuable in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
